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molecular formula C11H25NOSi B1339108 4-(Tert-butyldimethylsilyloxy)piperidine CAS No. 97231-91-9

4-(Tert-butyldimethylsilyloxy)piperidine

Cat. No. B1339108
M. Wt: 215.41 g/mol
InChI Key: GCPNPVFWMHBPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08361994B2

Procedure details

To a methanol (28 mL) solution of 1-benzyl-4-{[tert-butyl(dimethyl)silyl]oxy}piperidine (2.80 g, 9.18 mmol) was added palladium hydroxide on carbon (20 weight %, 280 mg. 0.40 mmol) and stirred under an atmospheric pressure of hydrogen for 16 hours. The reaction mixture was filtered through diatomaceous earth and washed with methanol. The filtrate was concentrated in vacuo to afford the title compound. This crude product was used in the subsequent step without further purification. 1H NMR (500 MHz, CDCl3) δ 3.77-3.70 (m, 1H), 3.09-3.02 (m, 2H), 2.61 (ddd, J=12.5, 9.5, 3.0 Hz, 2H), 1.82-1.72 (m, 2H), 1.42 (dtd, J=13.0, 9.0, 3.7 Hz, 2H), 0.89 (s, 9H), 0.05 (s, 6H); LC-MS: m/z 216.2 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-{[tert-butyl(dimethyl)silyl]oxy}piperidine
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
280 mg
Type
catalyst
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([O:14][Si:15]([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>[OH-].[OH-].[Pd+2].CO>[Si:15]([O:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1-benzyl-4-{[tert-butyl(dimethyl)silyl]oxy}piperidine
Quantity
2.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)O[Si](C)(C)C(C)(C)C
Name
Quantity
280 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
28 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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